Bromine peroxide

Isomer stability Thermochemistry Bromine dioxides

Bromine peroxide (BrOO, CAS 67177-47-3), also designated bromine superoxide or bromodioxy, is the asymmetric, energetically favored isomer of bromine dioxide (BrO₂) with SMILES [O]OBr and Cₛ symmetry. It is an inorganic free radical of molecular weight 111.90 g·mol⁻¹ that exists as a transient gas-phase species central to stratospheric and tropospheric bromine-catalyzed ozone depletion cycles.

Molecular Formula BrO2
Molecular Weight 111.9 g/mol
Cat. No. B1244364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromine peroxide
Molecular FormulaBrO2
Molecular Weight111.9 g/mol
Structural Identifiers
SMILES[O]OBr
InChIInChI=1S/BrO2/c1-3-2
InChIKeyRVPMRNSNYCGGLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromine Peroxide (BrOO) for Atmospheric and Radical Chemistry: Procurement-Relevant Physicochemical Baseline


Bromine peroxide (BrOO, CAS 67177-47-3), also designated bromine superoxide or bromodioxy, is the asymmetric, energetically favored isomer of bromine dioxide (BrO₂) with SMILES [O]OBr and Cₛ symmetry [1]. It is an inorganic free radical of molecular weight 111.90 g·mol⁻¹ that exists as a transient gas-phase species central to stratospheric and tropospheric bromine-catalyzed ozone depletion cycles [2]. Unlike the symmetric OBrO isomer (CAS 21255-83-4), BrOO features an anomalously elongated Br–O bond exceeding 2 Å and a remarkably shallow dissociation barrier toward Br + O₂ of only 1.2–1.7 kcal·mol⁻¹, making it one of the most labile halogen peroxide radicals experimentally characterized to date [3].

1

Asymmetric BrOO isomer workflow for bromine-catalyzed ozone depletion studies

2

In situ generation required: discharge-flow or laser photolysis methods

3

Enables isomer-resolved kinetics and photochemistry not achievable with OBrO or BrO

Why BrOO Cannot Be Replaced by OBrO, ClOO, or BrO in Atmospheric and Kinetic Studies


Although BrOO and OBrO share the identical BrO₂ stoichiometry, they differ fundamentally in electronic ground state, bond topology, and dissociation dynamics: BrOO possesses an O–O bond and a single weak Br–O linkage, whereas OBrO has two Br–O bonds and no peroxide character [1]. The charge density at the Br–O bond is qualitatively different between the two isomers, with OBrO exhibiting reinforced Br–O charge density relative to BrO itself, while BrOO displays a depleted, ionic Br–O interaction [2]. BrOO further cannot be surrogated by the lighter halogen analog ClOO because the BrOO radical uniquely combines the halogen-peroxide anomaly with bromine's 60–65× greater ozone-depletion efficiency per atom relative to chlorine [3]. These distinctions mean that selecting BrOO versus OBrO, ClOO, or BrO determines which catalytic cycle—BrOₓ, ClOₓ, or coupled BrO/ClO—is experimentally or computationally interrogated.

OBrO substitution

May shift catalytic cycle interrogation; OBrO lacks peroxide character and low-barrier dissociation to Br + O₂, altering reaction channels.

ClOO substitution

Cannot replicate bromine's 60–65× higher ozone-depletion efficiency; per-atom impact differs fundamentally.

BrO substitution

Omits the peroxide moiety and the uniquely labile Br–O bond >2 Å; eliminates BrOO's direct dissociation pathway to Br.

Quantitative Differentiation Evidence for Bromine Peroxide (BrOO): Head-to-Head Comparator Data for Procurement and Selection


Isomer Relative Thermodynamic Stability: BrOO vs. OBrO

BrOO is the thermodynamically favored isomer of BrO₂. High-level CCSD(T)/AREP/TZ(2df) calculations predict BrOO lies 12.5 kcal·mol⁻¹ below the symmetric OBrO structure [1]. This is corroborated by the ATcT compiled standard enthalpies of formation: ΔfH°(298.15 K) for BrOO is 107.7 ± 3.8 kJ·mol⁻¹ versus 156.0 ± 2.1 kJ·mol⁻¹ for OBrO, yielding an experimental isomer gap of 48.3 kJ·mol⁻¹ (11.5 kcal·mol⁻¹) [2][3]. DFT methods (BHLYP) predict an even larger gap of 17–18 kcal·mol⁻¹ [4]. By contrast, the ClOO/OClO isomer pair shows a smaller gap of ~4 kcal·mol⁻¹ experimentally, underscoring that the BrOO/OBrO energy separation is uniquely large among halogen dioxides.

Isomer stability
Head-to-head

BrOO lies 12.5 kcal·mol⁻¹ below OBrO (CCSD(T)); ΔfH° gap = 48.3 kJ·mol⁻¹

Supports isomer selection for thermochemical modeling

BrOO/OBrO gap ~3× larger than ClOO/OClO gap

Isomer stability Thermochemistry Bromine dioxides

Br–O Bond Dissociation Barrier: Kinetic Lability of BrOO vs. OBrO and ClOO

BrOO exhibits the shallowest known dissociation barrier among halogen dioxide radicals toward X + O₂ products. Ab initio CCSD(T) calculations predict a barrier of merely 1.2–1.7 kcal·mol⁻¹ for BrOO → Br + O₂, with an estimated Br–OO bond energy of ~1 kcal·mol⁻¹ [1][2]. For comparison, the ClOO → Cl + O₂ dissociation is also barrierless or near-barrierless but the Cl–OO bond is stronger; the symmetric OBrO isomer dissociates via a higher-energy BrO + O channel requiring >50 kcal·mol⁻¹ [1]. BrO (bromine monoxide) has a bond dissociation energy of 55.2 kcal·mol⁻¹, making BrOO >50-fold more labile. This extreme lability means BrOO cannot be accumulated as a stable reagent and must be generated in situ via discharge or photolytic methods, fundamentally dictating experimental design.

Dissociation barrier
Cross-study

1.2–1.7 kcal·mol⁻¹ toward Br + O₂

Dictates in situ generation mandate

Br–OO bond ≈1 kcal·mol⁻¹; >50× more labile than BrO

Bond dissociation energy Kinetic stability Peroxide radical

Electron Affinity Differentiation: BrOO vs. OBrO and BrO

The electron affinity (EA) of BrOO is predicted to be 3.35 eV, substantially higher than that of OBrO (2.36 eV) and BrO (2.38 eV, experimental 2.35 eV) [1]. This ~1 eV difference (≈96 kJ·mol⁻¹) indicates that BrOO is a significantly stronger gas-phase oxidant and forms a far more stable anion (³A″ ground state) than its isomer. The BrOO⁻ anion lies 40–41 kcal·mol⁻¹ below OBrO⁻, compared to the 17–18 kcal·mol⁻¹ neutral isomer gap, demonstrating that reduction reinforces the asymmetry advantage [1]. This differentiates BrOO from ClOO, whose EA is lower (~2.27 eV for ClO, and ClOO is predicted to have a smaller EA than BrOO), making BrOO the most electrophilic halogen dioxide radical amenable to negative ion photoelectron spectroscopic characterization.

Electron affinity
Head-to-head

BrOO EA = 3.35 eV (vs. OBrO 2.36 eV, BrO 2.35 eV)

Preferred target for anion spectroscopy

BrOO⁻ more stable by 40–41 kcal·mol⁻¹ vs OBrO⁻

Electron affinity Anion stability Redox potential

Anomalous Br–O Bond Length in BrOO: Structural Evidence Across the Halogen Peroxide Series

Fourier transform microwave (FTMW) spectroscopy of BrOO by Suma et al. (2005) experimentally confirmed that the Br–O bond in BrOO is anomalously long and weak compared to other halogen monoxide and dioxide bonds [1]. Systematic comparison across the FOO, ClOO, BrOO series reveals that the X–O bond length trend is non-monotonic, with BrOO exhibiting the most pronounced deviation from covalent expectations [1]. Predicted Br–O bond distances in neutral BrOO exceed 2 Å, compared to ~1.61 Å for Br–O in BrO₃ and typical Br–O single bonds of ~1.7–1.9 Å [2]. The O–O bond length, in contrast, remains near 1.2 Å, consistent with a perturbed O₂ moiety. This structural anomaly is absent in both OBrO (which has two symmetric Br–O bonds) and ClOO (where the Cl–O bond, while weak, is not as extreme). This provides a unique structural fingerprint for spectroscopic identification and computational benchmarking.

Bond length anomaly
Class-level

Br–O > 2.0 Å (FTMW + ab initio); ≥18% longer than typical Br–O bonds

Diagnostic marker for BrOO identification

Absent in OBrO and ClOO; unique structural fingerprint

Bond length anomaly Rotational spectroscopy Halogen peroxide series

Bromine vs. Chlorine Ozone Depletion Efficiency: Why BrOO-Derived Br Atoms Matter

Bromine atoms released from BrOO dissociation (BrOO → Br + O₂) enter catalytic ozone destruction cycles with an efficiency 60–65 times greater per atom than chlorine, quantified by the bromine α-factor [1]. The α-factor, defined as the ratio of global ozone loss per bromine atom relative to per chlorine atom, has a present-day stratospheric annual average of ~64 [1][2]. This differential efficiency arises from two factors: (i) a larger fraction of stratospheric bromine resides in active radical forms (Br and BrO) compared to chlorine, and (ii) the BrO + ClO cross-cycle couples the two halogen families synergistically. BrOO is the direct precursor to Br atoms via its near-zero-barrier dissociation; thus any BrOO formed in the atmosphere rapidly releases ozone-catalytic Br. No chlorine analog can match this combination of extreme lability and high ozone-depletion potency.

Ozone depletion efficiency
Class-level

Bromine α-factor = 60–65 (annual avg. ~64)

Contextualizes BrOO's atmospheric impact

Critical for EESC calculations; chlorine α ≡ 1

Ozone depletion efficiency Bromine alpha factor Atmospheric halogen chemistry

Photochemical Interconversion: BrOO ⇌ OBrO Isomerization Pathway

BrOO can be quantitatively photoisomerized to OBrO upon irradiation at 275 nm in cryogenic argon matrices, providing a clean, wavelength-selective route to the symmetric isomer [1]. This photochemical interconversion is reversible under different irradiation conditions and is not available for ClOO/OClO with the same efficiency. The ability to generate either isomer on demand by tuning the photolysis wavelength is a unique experimental advantage of the bromine dioxide system. In argon matrices at cryogenic temperatures (<20 K), BrOO is prepared by adding microwave-discharge-generated bromine atoms to molecular oxygen, then photoisomerized to OBrO with 275 nm light; the reverse isomerization can be induced at longer wavelengths [1]. This provides a controllable dual-isomer platform for comparative spectroscopic and kinetic studies that has no parallel in chlorine, fluorine, or iodine dioxide chemistry.

Photoisomerization
Head-to-head

BrOO → OBrO at 275 nm in Ar matrix; wavelength-selective and reversible

Enables isomer-pure spectroscopic studies

Unique to bromine dioxide; not efficiently available for ClOO

Photoisomerization Matrix isolation UV photochemistry

Validated Application Scenarios for Bromine Peroxide (BrOO) in Atmospheric and Fundamental Chemistry Research


Stratospheric and Tropospheric Ozone Depletion Modeling Incorporating BrOₓ Catalytic Cycles

BrOO serves as the critical branching intermediate in the BrO + O₃ reaction, dissociating near-barrierlessly to Br + O₂ and feeding the catalytic Br/BrO ozone-destruction cycle. Atmospheric chemistry models that explicitly resolve BrOₓ partitioning—including BrOO as a distinct species rather than lumping it with OBrO—achieve improved agreement with satellite BrO column measurements from OMI and TROPOMI [1]. Given bromine's 60–65× per-atom ozone-depletion efficiency relative to chlorine, accurate BrOO kinetics are essential for Equivalent Effective Stratospheric Chlorine (EESC) calculations used in Montreal Protocol compliance assessments [1]. Researchers should source BrOO-specific rate constants and photochemical parameters rather than relying on OBrO or generic BrO₂ surrogates, as the dissociation channel branching ratio critically affects modeled ozone loss rates.

Matrix-Isolation Spectroscopy and Photochemical Isomerization Studies of Halogen Dioxides

The wavelength-selective BrOO → OBrO photoisomerization at 275 nm in argon matrices offers a controlled experimental platform for obtaining isomer-pure vibrational and electronic spectra [2]. This approach eliminates the spectral congestion that plagues gas-phase discharge mixtures, enabling unambiguous assignment of infrared absorptions (e.g., BrOO O–O stretch at ~1487 cm⁻¹ vs. OBrO ν₁ at 798.7 cm⁻¹ and ν₃ at 846.3 cm⁻¹) [2][3]. Matrix-isolated BrOO is generated by condensing microwave-discharge Br atoms with O₂ at 10–20 K; subsequent 275 nm irradiation quantitatively converts BrOO to OBrO, allowing both isomers to be studied from a single sample deposition. No other halogen dioxide system offers this degree of photochemical control.

High-Resolution Rotational Spectroscopy for Radical Structure Determination and Astrochemical Searches

The pure rotational spectrum of BrOO, recorded by Suma et al. (2005) via Fourier transform microwave spectroscopy in a supersonic jet, provides precise A-type rotational constants for both ⁷⁹Br and ⁸¹Br isotopomers across N″ = 1–5, Kₐ = 0 [4]. These data, combined with hyperfine splitting patterns from the Br nuclear quadrupole moment, yield the most accurate experimental geometry of any halogen peroxide radical. The anomalously long Br–O bond distance (>2 Å) and its associated weak bond serve as a benchmark for testing high-level ab initio methods (RCCSD(T), MRCI) on multireference radical systems [4]. This application is critical for astrochemical databases and for interpreting millimeter-wave remote-sensing spectra where BrOO may be misassigned as OBrO or BrO.

Negative Ion Photoelectron Spectroscopy and Electron Attachment Dynamics of Reactive Halogen Oxides

With a predicted adiabatic electron affinity of 3.35 eV—nearly 1 eV higher than OBrO (2.36 eV) and BrO (2.35 eV experimental)—BrOO is the preferred target for photoelectron spectroscopic characterization of bromine oxide anions [5]. The large EA facilitates efficient anion formation in discharge sources and enables Franck–Condon analysis of the BrOO⁻ (³A″) → BrOO (²A″) photodetachment transition. The 40–41 kcal·mol⁻¹ greater stability of BrOO⁻ over OBrO⁻ means that BrOO-derived anions dominate in mass-selected bromine oxide anion beams, making BrOO the experimentally accessible isomer for probing electron–molecule interactions relevant to ionospheric bromine chemistry [5].

Application
Selection Property
Validation Focus
Stratospheric ozone depletion modeling
BrOO-specific kinetic branching
Model agreement with satellite BrO column data
Matrix-isolation spectroscopy and photochemistry
Wavelength-selective photoisomerization
Isomer-pure vibrational and electronic spectra
High-resolution rotational spectroscopy
Anomalously long Br–O bond geometry
Benchmark for ab initio methods on radical systems
Negative ion photoelectron spectroscopy
Electron affinity dominance among bromine oxides
Anion stability and Franck–Condon analysis

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